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molecular formula C18H17NO2 B8721627 5-methyl-2-phenyl-1H-Indole-3-propanoic acid

5-methyl-2-phenyl-1H-Indole-3-propanoic acid

Cat. No. B8721627
M. Wt: 279.3 g/mol
InChI Key: AWDPWNJBBCYGFB-UHFFFAOYSA-N
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Patent
US06518273B1

Procedure details

Triethylamine (1.4 mL, 10 mmol) was added to a stirred suspension of δ-oxobenzenepentanoic acid (1.92 g, 10 mmol) and (4-methylphenyl)hydrazine hydrochloride (1.59 g, 10 mmol) in ethanol (16 mL) and the mixture was stirred at room temperature for 4 h. Ether (100 mL) was added, the mixture was filtered and the solvent was evaporated under reduced pressure. The residue was added slowly to trifluoroacetic acid (15 mL) and the mixture was heated under reflux for 2 h. The mixture was cooled, water (100 mL) was added and the mixture was extracted with ethyl acetate (100 mL). The organic fraction was washed with brine (30 mL), dried (MgSO4) and the volume was reduced to Ca. 10 mL by evaporation under reduced pressure. The precipitate was collected and recrystallized from ether to give the title compound as a pale solid (1.51 g, 54%). 1H NMR (360 MHz, DMSO-d6) δ2.39 (3H, s), 2.50-2.58 (2H, m), 3.03-3.09 (2H, m), 6.91-6.95 (1H, m), 7.23-7.25 (1H, m), 7.34-7.40 (2H, m), 7.47-7.63 (4H, m), 11.4 (1H, br s), and 12.25 (1H, br s). m/z (ES+) 280 (M+1).
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
54%

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.O=[C:9]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[CH2:10][CH2:11][CH2:12][C:13]([OH:15])=[O:14].Cl.[CH3:23][C:24]1[CH:29]=[CH:28][C:27]([NH:30]N)=[CH:26][CH:25]=1.CCOCC>C(O)C>[CH3:23][C:24]1[CH:25]=[C:26]2[C:27](=[CH:28][CH:29]=1)[NH:30][C:9]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[C:10]2[CH2:11][CH2:12][C:13]([OH:15])=[O:14] |f:2.3|

Inputs

Step One
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.92 g
Type
reactant
Smiles
O=C(CCCC(=O)O)C1=CC=CC=C1
Name
Quantity
1.59 g
Type
reactant
Smiles
Cl.CC1=CC=C(C=C1)NN
Name
Quantity
16 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was added slowly to trifluoroacetic acid (15 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
ADDITION
Type
ADDITION
Details
water (100 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (100 mL)
WASH
Type
WASH
Details
The organic fraction was washed with brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
10 mL by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
CUSTOM
Type
CUSTOM
Details
recrystallized from ether

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC=1C=C2C(=C(NC2=CC1)C1=CC=CC=C1)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.51 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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